2-(Hydroxymethyl)-1,5-diphenylpyrazolidin-3-one
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Overview
Description
2-(Hydroxymethyl)-1,5-diphenylpyrazolidin-3-one is an organic compound that belongs to the class of pyrazolidinones This compound is characterized by the presence of a hydroxymethyl group attached to the second carbon atom and two phenyl groups attached to the first and fifth carbon atoms of the pyrazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-1,5-diphenylpyrazolidin-3-one typically involves the reaction of hydrazine derivatives with diketones or ketoesters. One common method is the condensation of phenylhydrazine with benzil in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)-1,5-diphenylpyrazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the pyrazolidinone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of 2-(Formyl)-1,5-diphenylpyrazolidin-3-one.
Reduction: Formation of 2-(Hydroxymethyl)-1,5-diphenylpyrazolidin-3-ol.
Substitution: Formation of nitro-substituted derivatives of this compound.
Scientific Research Applications
2-(Hydroxymethyl)-1,5-diphenylpyrazolidin-3-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of anti-inflammatory and analgesic agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)-1,5-diphenylpyrazolidin-3-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in inflammatory pathways. The hydroxymethyl group can form hydrogen bonds with active site residues, enhancing binding affinity and specificity. The phenyl groups contribute to hydrophobic interactions, stabilizing the compound within the target site.
Comparison with Similar Compounds
Similar Compounds
1,5-Diphenylpyrazolidin-3-one: Lacks the hydroxymethyl group, resulting in different reactivity and biological activity.
2-(Hydroxymethyl)-1-phenylpyrazolidin-3-one: Contains only one phenyl group, affecting its chemical and physical properties.
Uniqueness
2-(Hydroxymethyl)-1,5-diphenylpyrazolidin-3-one is unique due to the presence of both hydroxymethyl and diphenyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for versatile modifications and applications in various fields.
Properties
CAS No. |
96026-22-1 |
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Molecular Formula |
C16H16N2O2 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
2-(hydroxymethyl)-1,5-diphenylpyrazolidin-3-one |
InChI |
InChI=1S/C16H16N2O2/c19-12-17-16(20)11-15(13-7-3-1-4-8-13)18(17)14-9-5-2-6-10-14/h1-10,15,19H,11-12H2 |
InChI Key |
IULQBFVXKCKCRH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(N(C1=O)CO)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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